N-allyl-N'-(4-ethylbenzyl)ethanediamide
Description
N-allyl-N'-(4-ethylbenzyl)ethanediamide is a synthetic diamide compound featuring an ethanediamide (oxamide) backbone substituted with an allyl group and a 4-ethylbenzyl moiety. For instance, spectral data (e.g., IR, NMR) from structurally related compounds, such as sulfonamides with allyl substituents, have historically been used to validate similar synthetic products when high-resolution mass spectrometry (HRMS) data are unavailable .
Properties
IUPAC Name |
N'-[(4-ethylphenyl)methyl]-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-9-15-13(17)14(18)16-10-12-7-5-11(4-2)6-8-12/h3,5-8H,1,4,9-10H2,2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBCALUDMVMFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-allyl-N'-(4-ethylbenzyl)ethanediamide with structurally or functionally related compounds from the provided evidence.
Table 1: Comparative Analysis of Key Compounds
Structural and Functional Differences
- Core Backbone : The target compound’s ethanediamide backbone distinguishes it from sulfonamides (e.g., 2n, 16a/c) and piperidine amines (e.g., Ethyl 4-ANPP). Ethanediamides exhibit dual amide bonds, enhancing hydrogen-bonding capacity compared to sulfonamides’ S=O groups or amines’ basic nitrogen centers.
- Substituents : The allyl group is a common feature across all compounds, suggesting shared reactivity in allylation or polymerization processes. However, the 4-ethylbenzyl group in the target compound introduces hydrophobicity distinct from morpholine (2n) or hydroxyethyl (16a) substituents.
Spectral and Analytical Data
- IR Spectroscopy : The target’s amide C=O stretches (~1650–1680 cm⁻¹) would differ from sulfonamides’ S=O asymmetric/symmetric stretches (e.g., 1347 and 1155 cm⁻¹ in 2n ). Ethyl 4-ANPP lacks characteristic amide/sulfonamide bands but shows UV absorbance at 255 nm .
Critical Notes
Data Limitations : Direct data for this compound (e.g., HRMS, yield) are absent in the evidence; comparisons rely on structurally analogous compounds.
Safety Considerations : Similar allyl- or benzyl-containing compounds (e.g., Ethyl 4-ANPP) require stringent handling protocols, including PPE and adherence to safety data sheets .
Synthetic Pathways : General procedures (GP10) for sulfonamides may inform the target’s synthesis but require optimization for ethanediamide chemistry.
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